molecular formula C14H11N3OS B2899688 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-35-5

4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2899688
CAS RN: 881444-35-5
M. Wt: 269.32
InChI Key: FEWPIEUAQZIIPE-UHFFFAOYSA-N
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Description

4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have suggested that it may inhibit certain enzymes and proteins involved in disease pathways, leading to its potential therapeutic effects. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide may have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria, and have neuroprotective effects in the brain. However, further research is needed to fully understand the extent of these effects and their potential clinical applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its relatively simple synthesis method. In addition, it has been shown to have low toxicity in certain cell lines, making it a potentially safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential clinical applications. In addition, there is also potential for its use in the development of new materials for various applications such as organic electronics and photovoltaics. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is typically achieved through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 2-naphthylamine, thiosemicarbazide, and methyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been explored for its use in organic electronics and photovoltaics. In addition, it has also been studied for its potential applications in the field of agriculture as a pesticide.

properties

IUPAC Name

4-methyl-N-naphthalen-2-ylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-13(19-17-16-9)14(18)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWPIEUAQZIIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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